3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and methyl substituent on the benzene ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro substituent.
Scientific Research Applications
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenyl isocyanate: Shares the chloro and methyl substituents but differs in the functional groups.
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid: Similar structure but with different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
JVPOYDIZJKDKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
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